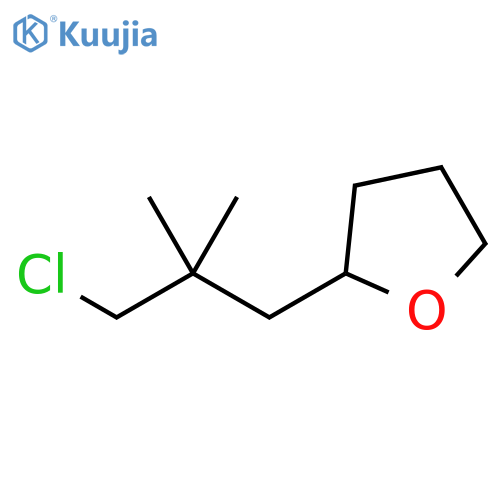Cas no 1486811-38-4 (Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro-)

Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- 化学的及び物理的性質
名前と識別子
-
- Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro-
-
- インチ: 1S/C9H17ClO/c1-9(2,7-10)6-8-4-3-5-11-8/h8H,3-7H2,1-2H3
- InChIKey: NOHADRPAAIJJSF-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1CC(C)(C)CCl
Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-675096-0.25g |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 0.25g |
$933.0 | 2023-03-11 | ||
| Enamine | EN300-675096-1.0g |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-675096-2.5g |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 2.5g |
$1988.0 | 2023-03-11 | ||
| Enamine | EN300-675096-0.1g |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 0.1g |
$892.0 | 2023-03-11 | ||
| Enamine | EN300-675096-0.5g |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 0.5g |
$974.0 | 2023-03-11 | ||
| Enamine | EN300-675096-0.05g |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 0.05g |
$851.0 | 2023-03-11 | ||
| Enamine | EN300-675096-10.0g |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 10.0g |
$4360.0 | 2023-03-11 | ||
| Enamine | EN300-675096-5.0g |
2-(3-chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 5.0g |
$2940.0 | 2023-03-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01037744-1g |
2-(3-Chloro-2,2-dimethylpropyl)oxolane |
1486811-38-4 | 95% | 1g |
¥4991.0 | 2024-04-17 |
Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro-に関する追加情報
Introduction to Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- (CAS No. 1486811-38-4)
Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- is a specialized organic compound with the CAS number 1486811-38-4. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The molecule features a tetrahydrofuran backbone, which is a common structural motif in many bioactive molecules, combined with a bulky chloro-substituted alkyl group. This combination imparts distinct chemical and biological characteristics that make it a valuable candidate for further research and development.
The structural integrity of Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- is characterized by its cyclic ether core, which is flanked by a chloro-substituted isobutyl group. This arrangement not only influences its solubility and reactivity but also plays a crucial role in its interactions with biological targets. The presence of the chloro group enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack and thus facilitating various chemical transformations.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for pharmaceutical applications. Tetrahydrofurans, in particular, have been extensively studied due to their ability to mimic natural products and their potential as scaffolds for drug discovery. The compound Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- represents an interesting derivative that could serve as a precursor for synthesizing more complex molecules with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its potential utility in the synthesis of bioactive molecules. The tetrahydrofuran ring is a well-known pharmacophore that can interact with various biological targets, including enzymes and receptors. By incorporating a chloro-substituted isobutyl group, the molecule gains additional functionalization possibilities that can be exploited to fine-tune its biological activity. This flexibility makes it an attractive candidate for medicinal chemists looking to develop new therapeutic agents.
Recent studies have demonstrated the importance of structural diversity in drug discovery programs. Compounds like Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- that exhibit unique structural features can provide new insights into molecular recognition processes and help identify novel drug targets. The tetrahydrofuran core, in particular, has been shown to be a versatile scaffold that can be modified to produce compounds with diverse biological activities. This has led to increased interest in exploring derivatives of this class of compounds for various therapeutic applications.
The synthesis of Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the preparation of the tetrahydrofuran ring followed by functionalization with the chloro-substituted isobutyl group. Advanced synthetic techniques such as nucleophilic substitution reactions and ring-closing metathesis have been employed to achieve high yields and purity levels. These synthetic strategies not only demonstrate the compound's feasibility but also provide valuable insights into potential synthetic pathways for related molecules.
The chemical properties of Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- make it a promising candidate for further exploration in drug discovery. Its ability to undergo various chemical reactions allows for extensive modifications that can optimize its pharmacological profile. Additionally, the presence of the chloro group provides opportunities for further derivatization, enabling the synthesis of analogs with enhanced bioavailability or selectivity.
In conclusion, Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro- (CAS No. 1486811-38-4) is a structurally interesting compound with significant potential in pharmaceutical chemistry. Its unique combination of functional groups and synthetic accessibility make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a crucial role in the discovery and development of new therapeutic agents.
1486811-38-4 (Furan, 2-(3-chloro-2,2-dimethylpropyl)tetrahydro-) 関連製品
- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)
- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)
- 868680-21-1(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholine-4-sulfonyl)benzoate)
- 1213211-53-0((1R)-1-(4-methanesulfonylphenyl)propan-1-amine)
- 862705-62-2(4-(3-methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)
- 1795435-05-0(3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea)
- 1006492-27-8(1-methyl-3-{3-(morpholin-4-yl)propylcarbamoyl}-1H-pyrazole-4-carboxylic acid)
- 1261623-37-3(5-Iodonaphthalene-2-acetic acid)
- 1805389-25-6(3-Chloro-5-(difluoromethyl)-4-hydroxypyridine-2-acetonitrile)
- 895474-76-7(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-3-(4-fluorobenzenesulfonyl)propanamide)




